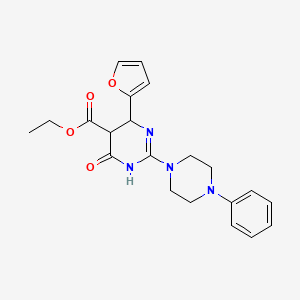![molecular formula C22H23N7O3 B5571303 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol is a complex organic compound featuring a triazine ring substituted with methoxyphenyl groups and a pyrazol-3-ol moiety
科学的研究の応用
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including dyes and polymers.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and electrochromic devices.
準備方法
The synthesis of 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions to introduce the methoxyphenyl groups.
Introduction of the pyrazol-3-ol moiety: This step involves the reaction of the triazine intermediate with a suitable pyrazole derivative, such as 4,5-dimethyl-1H-pyrazol-3-ol, under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or hydrogenation.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
作用機序
The mechanism of action of 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity to its targets, while the pyrazol-3-ol moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar compounds to 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol include:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl and amino groups but lacks the triazine and pyrazole moieties.
2-methoxy-5-((phenylamino)methyl)phenol: Similar in having methoxyphenyl and amino groups, but with different core structures.
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Contains methoxyphenyl groups but features a thiazole ring instead of a triazine ring.
The uniqueness of this compound lies in its combination of the triazine and pyrazole moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]-3,4-dimethyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-13-14(2)29(28-19(13)30)22-26-20(23-15-5-9-17(31-3)10-6-15)25-21(27-22)24-16-7-11-18(32-4)12-8-16/h5-12H,1-4H3,(H,28,30)(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYZRJINZCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)
![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)


![N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5571262.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)
![N'-[(E)-(4-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5571288.png)


![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
